Kobuson

Übersicht

Beschreibung

Kobuson ist eine natürlich vorkommende organische Verbindung, die als Norsesquiterpenoid klassifiziert wird. Es wird hauptsächlich aus der Zypergras-Pflanze, Cyperus rotundus (Cyperaceae), isoliert . This compound ist bekannt für seinen aromatischen und minzigen Duft und ist eine farblose Flüssigkeit . Es wurde auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich seiner Fähigkeit, die Vermehrung von Pankreasinsel-β-Zellen zu stimulieren, was es zu einem vielversprechenden Kandidaten für die Diabetesforschung macht .

Wissenschaftliche Forschungsanwendungen

Kobusone has several scientific research applications, including:

Wirkmechanismus

Target of Action

Kobusone primarily targets islet β-cells in the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

Kobusone interacts with its targets, the islet β-cells, by stimulating their replication . This interaction results in an increase in the number of islet β-cells, which in turn leads to an increase in insulin production . Furthermore, Kobusone has been shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, and downregulate that of p57Kip2 . These molecules are involved in cell proliferation, suggesting that Kobusone may promote β-cell replication through these pathways .

Biochemical Pathways

The biochemical pathways affected by Kobusone involve the PI3K/Akt signaling pathway and the regulation of cell cycle proteins. Kobusone upregulates the expression of PI3K and Akt, key components of a pathway that promotes cell survival and growth . Additionally, it upregulates cyclin D3, a protein involved in cell cycle progression, and downregulates p57Kip2, a protein that inhibits cell cycle progression . These changes suggest that Kobusone promotes β-cell replication by modulating these pathways.

Result of Action

The primary result of Kobusone’s action is a reduction in blood glucose levels . This is achieved through the stimulation of islet β-cell replication, leading to increased insulin production . Kobusone has been shown to reduce blood glucose levels more effectively than a control treatment .

Biochemische Analyse

Biochemical Properties

Kobusone plays a crucial role in biochemical reactions, particularly in the regulation of glucose levels and the promotion of β-cell proliferation. It interacts with several key enzymes and proteins, including phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), cyclin D3, and p57Kip2. Kobusone upregulates the expression of PI3K, Akt, and cyclin D3, while downregulating p57Kip2, thereby promoting cell proliferation and insulin secretion .

Cellular Effects

Kobusone has been shown to have significant effects on various types of cells, particularly pancreatic β-cells. It stimulates β-cell replication, leading to an increase in β-cell mass and insulin production. This effect is mediated through the upregulation of genes involved in cell proliferation and the downregulation of cell cycle inhibitors. Additionally, Kobusone influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-diabetic agent .

Molecular Mechanism

At the molecular level, Kobusone exerts its effects through several mechanisms. It binds to and activates PI3K and Akt, leading to the phosphorylation and activation of downstream targets involved in cell proliferation and survival. Kobusone also modulates the expression of cyclin D3 and p57Kip2, promoting cell cycle progression and β-cell replication. These molecular interactions highlight the potential of Kobusone as a therapeutic agent for diabetes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kobusone have been observed to change over time. Studies have shown that Kobusone reduces blood glucose levels and increases insulin secretion after three weeks of treatment. The stability and degradation of Kobusone in vitro and in vivo have also been investigated, with findings suggesting that it remains stable and retains its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of Kobusone vary with different dosages in animal models. In studies involving diabetic mice, a dosage of 25 mg/kg body weight administered intraperitoneally twice a day was found to be effective in reducing blood glucose levels and promoting β-cell proliferation. Higher doses of Kobusone have not been extensively studied, but it is important to consider the potential for toxic or adverse effects at elevated dosages .

Metabolic Pathways

Kobusone is involved in several metabolic pathways, particularly those related to glucose metabolism and cell proliferation. It interacts with enzymes such as PI3K and Akt, which play key roles in the regulation of glucose uptake and utilization. Kobusone also affects the expression of genes involved in cell cycle regulation, further highlighting its role in metabolic processes .

Transport and Distribution

Within cells and tissues, Kobusone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target cells, particularly pancreatic β-cells, where it exerts its biological effects. The distribution of Kobusone within tissues and its accumulation in specific cellular compartments are important factors in its overall efficacy .

Subcellular Localization

Kobusone’s subcellular localization is crucial for its activity and function. It is directed to specific compartments within cells, such as the cytoplasm and nucleus, where it interacts with target proteins and enzymes. Post-translational modifications and targeting signals play a role in the precise localization of Kobusone, ensuring its effective action within the cell .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Kobuson kann durch Oxidation von Caryophyllenoxid synthetisiert werden. Der Prozess beinhaltet die Verwendung von Kaliumpermanganat (KMnO₄) in Aceton (Me₂CO), um Caryophyllenoxid zum Sesquiterpenketon this compound zu oxidieren . Die Reaktionsbedingungen beinhalten typischerweise ein Keton zu Hydroxylaminhydrochlorid (NH₂OH·HCl)-Molverhältnis von 1:1,2 zur Bildung von Oximen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig die Extraktion von Citronellaöl aus Pflanzen, gefolgt von chemischer Synthese, um die extrahierten Verbindungen in this compound umzuwandeln . Diese Methode nutzt die natürliche Häufigkeit von Citronellaöl und seinen Derivaten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kobuson durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Oxime und Hydrazone zu bilden.

Kondensation: Es reagiert mit Hydroxylamin und Hydrazin unter Bildung von Oximen und Hydrazon-Derivaten.

Häufige Reagenzien und Bedingungen

Kondensation: Hydroxylaminhydrochlorid (NH₂OH·HCl) und Hydrazin werden zur Bildung von Oximen und Hydrazonen verwendet.

Hauptprodukte, die gebildet werden

Oxime: Werden durch die Reaktion von this compound mit Hydroxylamin gebildet.

Hydrazone: Werden durch die Reaktion von this compound mit Hydrazin gebildet.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Stimulierung der Vermehrung von Pankreasinsel-β-Zellen. Es reguliert die Expression von mRNAs, die an der Zellproliferation beteiligt sind, wie Phosphoinositid-3-Kinase (PI3K), Proteinkinase B (Akt) und Cyclin D3, nach oben, während es die Expression von p57Kip2 nach unten reguliert . Dieser Mechanismus legt nahe, dass this compound die β-Zellproliferation über den PI3K/Akt-Signalweg fördert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isokobuson: Ein Stereoisomer von this compound, ebenfalls aus Cyperus rotundus isoliert.

Caryophyllenoxid: Ein Vorläufer von this compound, das bei seiner Synthese verwendet wird.

Einzigartigkeit

This compound ist einzigartig, da es die Vermehrung von Pankreasinsel-β-Zellen stimulieren kann, eine Eigenschaft, die bei anderen Norsesquiterpenoiden nicht häufig vorkommt . Dies macht es zu einer wertvollen Verbindung für die Diabetesforschung und potenzielle therapeutische Anwendungen.

Eigenschaften

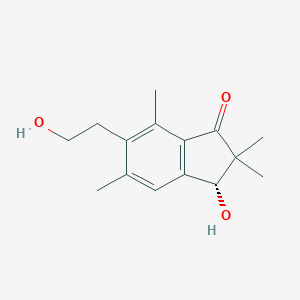

IUPAC Name |

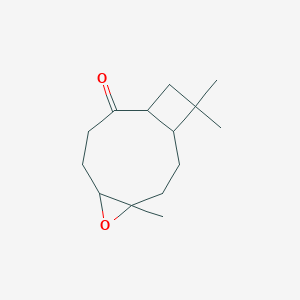

4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2)8-9-10(13)6-7-14(3)12(16-14)5-4-11(9)15/h9-10,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETZJEZFLKASPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kobusone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24173-71-5 | |

| Record name | Kobusone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | Kobusone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036790 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is kobusone and where is it found?

A1: Kobusone is a norsesquiterpenoid, a class of naturally occurring organic compounds. It was first isolated from nutgrass (Cyperus rotundus), a plant with a long history of medicinal use. [] Kobusone has also been found in other plant species, including Lippia citriodora, Aquilaria sinensis, Dracocephalum tanguticum, and Baccharis gaudichaudiana, as well as in the gorgonian coral Rumphella antipathies. [, , , , ]

Q2: What is the structure of kobusone?

A2: Kobusone possesses a complex structure with a molecular formula of C14H22O2 and a molecular weight of 222.32 g/mol. [] Detailed structural elucidation has been achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). [, ]

Q3: What are the potential therapeutic benefits of kobusone?

A3: Research suggests that kobusone may have anti-diabetic properties. Studies in db/db mice, a model for type 2 diabetes, demonstrated that kobusone administration reduced blood glucose levels and increased serum insulin levels. [] This effect is potentially linked to kobusone's ability to stimulate the replication of pancreatic beta cells, the cells responsible for insulin production. []

Q4: How does kobusone interact with cells to exert its effects?

A4: While the exact mechanisms of action are still under investigation, studies suggest that kobusone might influence cellular pathways related to cell proliferation and survival. In the context of pancreatic beta cells, kobusone treatment was shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, while downregulating p57Kip2. [] These molecules are key players in cell cycle regulation and their modulation might explain the observed increase in beta cell replication.

Q5: Beyond its anti-diabetic potential, are there other reported biological activities of kobusone?

A5: Research on kobusone's bioactivity is ongoing, and it has shown promising results in other areas:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)